molecular formula C20H14O B1294927 Di-2-naphthyl ether CAS No. 613-80-9

Di-2-naphthyl ether

Cat. No. B1294927
CAS RN: 613-80-9
M. Wt: 270.3 g/mol
InChI Key: DZRLNYVDCIYXPG-UHFFFAOYSA-N
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Description

Di-2-naphthyl ether (DNE) is an ether derived from di-2-naphthol, an aromatic hydrocarbon. It is a colorless, highly viscous liquid with a characteristic odor. DNE is a versatile chemical compound that has a wide range of applications in the scientific and industrial fields. It is used as a solvent, a reagent, and in the synthesis of other compounds. Its unique properties make it suitable for a variety of applications, including laboratory experiments and research.

Scientific Research Applications

Chemical Structure and Properties

Di-2-naphthyl ether, also known as 2,2’-Dinaphthyl ether or Naphthalene, 2,2’-oxybis-, is a chemical compound with the formula C20H14O . It has a molecular weight of 270.3246 .

Antifungal Agents

In the field of medicinal chemistry, 2-Naphthyl ethers and esters, which include Di-2-naphthyl ether, have been studied for their antifungal properties .

Methodology

Various ether and ester derivatives of 2-naphthol, including Di-2-naphthyl ether, have been synthesized using polymer-supported methodology .

Williamson Ether Synthesis

In the field of organic chemistry, Di-2-naphthyl ether can be synthesized using the Williamson Ether Synthesis .

Methodology

The Williamson Ether Synthesis involves an alkoxide that reacts with a primary haloalkane or a sulfonate ester . Ethers can be synthesized in standard S N 2 conditions by coupling an alkoxide with a haloalkane/sulfonate ester . The alcohol that supplies the electron-rich alkoxide can be used as the solvent, as well as dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA) .

Results

This method is often used to produce ethers, including cyclic ethers .

Chemical Manufacturing

Di-2-naphthyl ether is used in the manufacturing of chemicals . It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .

Alkoxymercuration

In the field of organic chemistry, Di-2-naphthyl ether can be synthesized using the Alkoxymercuration method .

Methodology

Alkoxymercuration is a very similar process to oxymercuration, except that we are now converting an alkene into an ether . The reaction involves an alkene and an alcohol in the presence of mercury (II) trifluoroacetate, followed by treatment with NaBH4 .

Results

This method is often used to produce ethers .

Industrial Preparation of Simple Symmetrical Ethers

Di-2-naphthyl ether can also be synthesized industrially as a simple symmetrical ether .

Methodology

This involves the Williamson synthesis of ethers, which proceeds by an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .

Results

This method is often used to produce ethers .

properties

IUPAC Name

2-naphthalen-2-yloxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRLNYVDCIYXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210205
Record name Di-2-naphthyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-2-naphthyl ether

CAS RN

613-80-9
Record name 2-Naphthyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-2-naphthyl ether
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Record name Di-2-naphthyl ether
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Record name Di-2-naphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
T Yao, Y Kamiya - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… Diphenyl ether and dibenzofuran are very stable, di-2-naphthyl ether decomposing slowly and benzyl phenyl … quinoline is very effective for the decomposition of di-2-naphthyl ether. …
Number of citations: 35 www.journal.csj.jp
B Miller - 1994 - osti.gov
… this project, we observed that mixtures of phenolic materials and polyalkoxyaromatic molecules were appreciably more effective in catalyzing the decompositions of di-2-naphthyl ether …
Number of citations: 0 www.osti.gov
GA Clowes - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Di-l-naphthyl ether,42 mp 108-llO", was obtained (46%) by use of a procedure adapted from a method 43 for the preparation of di-2-naphthyl ether; an intimate mixture of equal weights …
Number of citations: 29 pubs.rsc.org
CO Guss - Journal of the American Chemical Society, 1951 - ACS Publications
CHCHoOH--CHCsHs c6h8 VII'Several phenol-alcohols (II to VII), having struc-tural variations considered pertinent to the present study, were prepared. With previous procedures1 as a …
Number of citations: 17 pubs.acs.org
RG Feasey, A Turner-Jones, PC Daffurn, JL Freeman - Polymer, 1973 - Elsevier
Di-1-naphthoxy alkanes are found to polycondense in a surprisingly clean oxidative polyarylation reaction, effected by iron(III) chloride in nitrobenzene solution at room temperature. By …
Number of citations: 29 www.sciencedirect.com
B Miller - 1992 - osti.gov
… of di-2-naphthyl ether (DNE) in tetralin at 450"C were unsuccessful. As is shown in the Table, neither quinoline nor pyridine, even when present in large excess, exhibited any catalytic …
Number of citations: 2 www.osti.gov
MA Francisco, A Kurs, AR Katritzky… - The Journal of Organic …, 1988 - ACS Publications
… Such reactivity has been observed in the reductive cleavage of di-2-naphthyl ether.10 Interestingly only one regioisomeric biaryl was produced, the 2,2,-dinaphthyl, but the significance …
Number of citations: 13 pubs.acs.org
H Lodberg Pedersen, TB Christensen… - European journal of …, 1999 - Wiley Online Library
… These results therefore give support to those earlier observed by namely 18-crown-6 (entry 12) and triethylene glycol di-2naphthyl ether (entry 13). In the first case, the addition of …
Y Kamiya, S Futamura, T Mizuki, M Kajioka… - Fuel processing …, 1986 - Elsevier
… Quite recently, we have reported on a remarkable solvent effect observed in the cracking of di-2-naphthyl ether [7], and hydrogenation of the aromatic nucleus in the substrate has been …
Number of citations: 35 www.sciencedirect.com
S Takaç, FGB San, E Kavdır - Reaction Kinetics and Catalysis Letters, 2005 - Springer
Etherification of 2-naphthol with methanol to produce 2-naphthyl methyl ether was carried out in the presence of homogeneous acid catalysts. The effects of HClO 4 and H 2 SO 4 …
Number of citations: 1 link.springer.com

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